N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a useful research compound. Its molecular formula is C18H21ClN6S and its molecular weight is 388.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.1236936 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole acyl thiourea derivatives, including compounds structurally related to N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, involves multiple steps starting from monomethylhydrazine or phenylhydrazine and ethyl acetoacetate. The process includes cyclization, formylation, oxidation, and acylation, leading to the formation of key intermediates, which are then reacted with ammonium thiocyanate and fluorinated aromatic amines to produce the title compounds. These compounds have been characterized using IR, 1H-NMR, 13C-NMR, and elemental analysis methods (Wu et al., 2012).
Antifungal and Antiviral Activities
Some synthesized compounds in the category of pyrazole acyl thioureas have shown promising antifungal activities against pathogens such as Gibberella zeae and Fusarium oxysporum, as well as anti-TMV (Tobacco Mosaic Virus) activity, indicating their potential as antifungal and antiviral agents (Wu et al., 2012).
Anticancer Properties
Research into new pyrazole derivatives, including thiourea chimeric derivatives, has highlighted their apoptotic activity in cancer cell lines. Specific compounds have shown to induce apoptosis, potentially through mechanisms involving the modulation of tumor necrosis factor receptors, caspase levels, and heat-shock proteins, suggesting their usefulness in cancer therapy (Nițulescu et al., 2015).
Catalysis and Organic Synthesis
Thiourea has been identified as an efficient and inexpensive catalyst for the Knoevenagel condensation of pyrazole derivatives. It facilitates reactions under mild conditions, offering a practical approach for the synthesis of various organic compounds (Li et al., 2011).
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6S/c1-12-17(13(2)24(3)23-12)9-20-18(26)22-16-8-21-25(11-16)10-14-4-6-15(19)7-5-14/h4-8,11H,9-10H2,1-3H3,(H2,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLPJVFPSGDRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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